4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
- It contains a 1,2,4-triazole ring fused with a thiol group and substituted with a chlorobenzylidene moiety and a fluorophenyl group.
- These types of compounds often exhibit diverse biological activities, including antitumor, antibacterial, antiplatelet, antithrombotic, and insecticidal properties.
- Additionally, they serve as versatile intermediates in the synthesis of tetrahydrocarbazoles and tetrahydrocarbazolones.
4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: , is a heterocyclic compound with an intriguing structure.
Preparation Methods
- One synthetic route involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-chlorobenzylidene-thiosemicarbazide .
- The subsequent cyclization of this intermediate with fluorophenyl isothiocyanate leads to the formation of the target compound.
- Industrial production methods may involve variations of these steps, optimizing yields and scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, especially at the thiol group.
Substitution: The chlorobenzylidene group can participate in substitution reactions.
Common Reagents: Reagents like or may be involved in oxidation.
Major Products: Oxidation could yield sulfoxides or sulfones, while substitution may lead to various derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing new ligands or catalysts.
Biology: It might exhibit interesting interactions with enzymes or receptors due to its aromatic rings and functional groups.
Medicine: Research could explore its potential as an antitumor agent or antimicrobial drug.
Industry: Its synthetic intermediacy and functional groups could find applications in fine chemical synthesis.
Mechanism of Action
- The exact mechanism remains to be fully elucidated, but potential targets could include enzymes, receptors, or cellular pathways.
- The thiol group might be involved in redox processes, while the aromatic rings could interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The presence of both chlorobenzylidene and fluorophenyl groups sets our compound apart from these analogs.
Properties
CAS No. |
578701-01-6 |
---|---|
Molecular Formula |
C15H10ClFN4S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
CYNHPQUVAFQUOZ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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